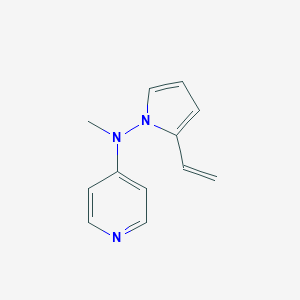
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine, also known as MPPA, is a chemical compound that has been widely used in scientific research. It is a pyrrole derivative that has shown potential in various applications, including drug development and bioimaging.
科学的研究の応用
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been used in various scientific research applications, including drug development, bioimaging, and cancer therapy. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been used as a fluorescent probe for imaging biological tissues and cells, as it exhibits strong fluorescence properties.
作用機序
The mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). ROS are known to cause cellular damage and contribute to the development of various diseases, including cancer. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes, which protect cells against oxidative stress.
生化学的および生理学的効果
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. Additionally, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has been found to protect against oxidative stress and prevent cellular damage.
実験室実験の利点と制限
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits strong fluorescence properties, making it an excellent fluorescent probe for bioimaging. Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine also possesses various biological activities, making it a promising candidate for drug development and cancer therapy. However, Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when using Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine in lab experiments.
将来の方向性
There are several future directions for the research of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. One potential direction is the development of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine-based drugs for the treatment of inflammation, cancer, and other diseases. Another direction is the optimization of the synthesis method to increase the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine and its potential toxicity at high concentrations. Finally, the use of Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine as a fluorescent probe for bioimaging could be further explored, including the development of new imaging techniques and applications.
合成法
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-vinylpyrrole with 4-bromopyridine in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to obtain Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine. The yield of this method is high, and the purity of the product can be easily achieved using column chromatography.
特性
CAS番号 |
111225-12-8 |
|---|---|
製品名 |
Methyl-pyridin-4-yl-(2-vinyl-pyrrol-1-yl)-amine |
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
N-(2-ethenylpyrrol-1-yl)-N-methylpyridin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-3-11-5-4-10-15(11)14(2)12-6-8-13-9-7-12/h3-10H,1H2,2H3 |
InChIキー |
PMRGRIKEHLCIFM-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C=C |
正規SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C=C |
同義語 |
4-Pyridinamine,N-(2-ethenyl-1H-pyrrol-1-yl)-N-methyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



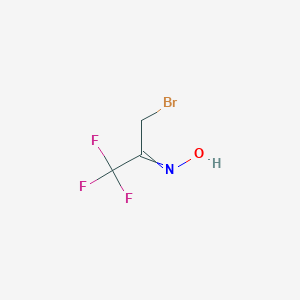
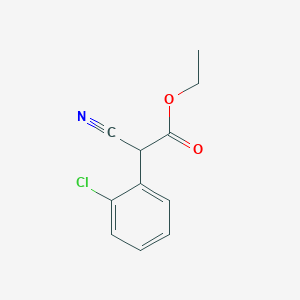
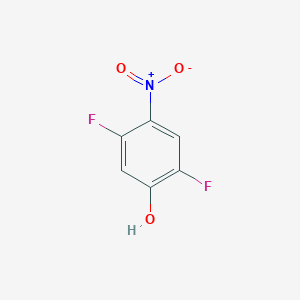
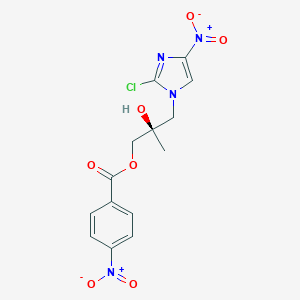
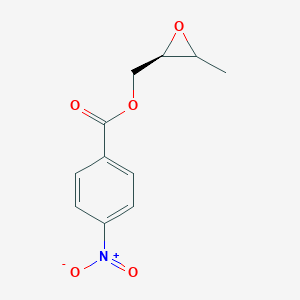
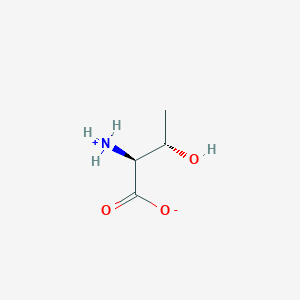
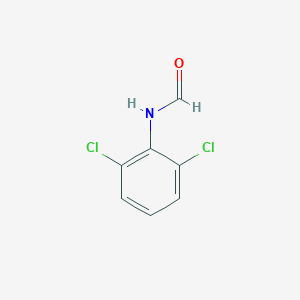
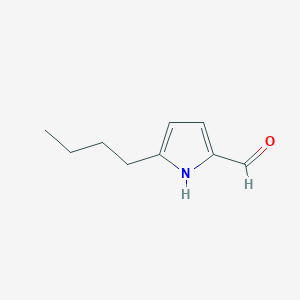
![Methyl [2-(3-buten-1-yloxy)ethyl]carbamate](/img/structure/B51182.png)
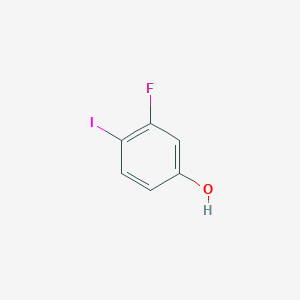

![2-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51187.png)
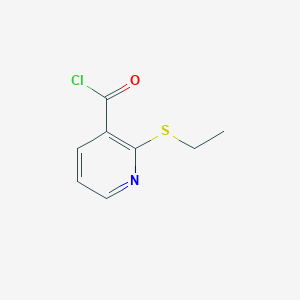
![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)